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Introduction

AB-836 is an investigational, orally bioavailable, next-generation hepatitis B virus (HBV) capsid
inhibitor that was under development by Arbutus Biopharma.[1] As a capsid assembly
modulator (CAM), AB-836 targets the HBV core protein (HBc), a crucial component in multiple
stages of the viral lifecycle.[2][3] This technical guide provides a comprehensive overview of
the preclinical and clinical data on AB-836, its mechanism of action, and the experimental
methodologies used in its evaluation. Though its clinical development was discontinued due to
safety concerns, the data gathered from AB-836 studies offer valuable insights for the future
development of HBV capsid inhibitors.

Mechanism of Action

AB-836 is a potent and selective Class Il capsid assembly modulator.[4] Its primary mechanism
of action involves binding to the dimer-dimer interface of the HBV core protein.[5][6] This
interaction disrupts the normal process of capsid assembly, a critical step for the encapsidation
of the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby preventing the
formation of new infectious virions.[2][3]

Furthermore, AB-836 exhibits a dual mechanism of action by also interfering with the
establishment of covalently closed circular DNA (cccDNA) in newly infected cells.[2] The
cccDNA is the persistent viral reservoir in the nucleus of infected hepatocytes and the template
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for all viral transcripts. By inhibiting the uncoating of incoming viral capsids, AB-836 prevents
the replenishment of the cccDNA pool, a key goal for achieving a functional cure for chronic
hepatitis B.[2]
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Figure 1: Simplified HBV lifecycle and the dual inhibitory action of AB-836.
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Preclinical Data

AB-836 demonstrated potent antiviral activity in various in vitro and in vivo preclinical models.

In Vitro Activity

The in vitro antiviral activity of AB-836 was assessed in different cell lines. In HepDE19 cells,
which are engineered to replicate HBV upon tetracycline withdrawal, AB-836 inhibited viral
replication with a low nanomolar effective concentration (EC50).[7] In the more physiologically
relevant HepG2-NTCP cells, which express the human sodium taurocholate co-transporting
polypeptide (NTCP) receptor and are susceptible to HBV infection, AB-836 demonstrated
potent inhibition of both cccDNA formation and HBsAg production.

Parameter Cell Line Value Reference

Viral Replication

HepDE19 0.010 uM
(EC50)
cccDNA Formation
HepG2-NTCP 0.18 uM
(EC50)
HBsAg Production
HepG2-NTCP 0.20 uM
(EC50)
Cytotoxicity (CC50) HepDE19 > 25 uM [4]

In Vivo Efficacy

In a hydrodynamic injection mouse model of HBV infection, oral administration of AB-836
resulted in a significant, dose-dependent reduction in both serum and liver HBV DNA levels.[4]

. . HBV DNA
Animal Model Dosing . Reference
Reduction (log10)

Mouse 3 mg/kg (once daily) 1.4 [4]

Mouse 10 mg/kg (once daily) 2.5 [4]
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Resistance Profile

AB-836 showed activity against HBV variants resistant to nucleos(t)ide analogs and
demonstrated improved potency against core protein variants known to be resistant to other
capsid assembly modulators.[5]

Clinical Data

AB-836 was evaluated in a Phase 1a/1b clinical trial in healthy subjects and patients with
chronic hepatitis B (CHBV).[1]

Phase 1a/lb Study Design

The trial was a three-part study designed to assess the safety, tolerability, pharmacokinetics,
and antiviral activity of single and multiple doses of AB-836.[1]

e Part 1: Single ascending doses (10 mg to 175 mg) or placebo in healthy subjects.[1]

e Part 2: Multiple ascending doses (50 mg, 100 mg, or 150 mg) or placebo once daily for 10
days in healthy volunteers.[1]

e Part 3: Multiple doses in HBeAg positive or negative cHBV patients.[1]
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AB-836 Phase 1a/1b Clinical Trial Design
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Figure 2: Logical flow of the AB-836 Phase 1a/1b clinical trial.

Clinical Efficacy and Safety

In cHBYV patients, 28 days of once-daily oral dosing of AB-836 resulted in a potent, dose-
dependent reduction in serum HBV DNA.
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Mean HBV DNA Decline at
Dose Reference
Day 28 (log10 IU/mL)

50 mg 2.57
100 mg 3.04
200 mg 3.55

AB-836 was generally well-tolerated in the initial phases of the trial.[1] However, the
development of AB-836 was discontinued due to clinical safety findings, specifically transient
elevations in alanine aminotransferase (ALT) observed in some patients.

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of AB-836 are proprietary to
Arbutus Biopharma. However, based on published literature for similar compounds, the
following are generalized methodologies likely employed.

In Vitro Antiviral Activity Assay (HepDE19 Cells)

e Cell Culture: HepDE19 cells are maintained in a culture medium containing tetracycline to
suppress HBV replication.

o Assay Setup: Cells are seeded in multi-well plates and tetracycline is withdrawn from the
medium to induce HBV replication.

o Compound Treatment: Cells are treated with serial dilutions of AB-836.

o Endpoint Analysis: After a defined incubation period, supernatant is collected to quantify
secreted HBV DNA using quantitative PCR (qPCR). Intracellular viral replicative
intermediates can also be analyzed by Southern blot.

o Data Analysis: The EC50 value is calculated as the drug concentration at which HBV
replication is inhibited by 50%.

cccDNA Formation Assay (HepG2-NTCP Cells)
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Cell Culture and Infection: HepG2-NTCP cells are seeded and subsequently infected with a
concentrated HBV inoculum in the presence of polyethylene glycol (PEG).

Compound Treatment: Cells are treated with AB-836 at the time of infection or post-infection.

DNA Extraction: After several days of culture to allow for cccDNA formation, total cellular
DNA or Hirt extracts are prepared.

cccDNA Quantification: The amount of cccDNA is quantified using a specific qPCR assay
that selectively amplifies the cccDNA form, often following treatment with a plasmid-safe
DNase to remove contaminating relaxed-circular DNA. Alternatively, Southern blot analysis
can be used for definitive identification and quantification.

Data Analysis: The EC50 for cccDNA formation inhibition is determined.
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Generalized cccDNA Quantification Workflow
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Figure 3: A generalized experimental workflow for quantifying cccDNA levels.

In Vivo Hydrodynamic Injection Mouse Model

» Model Creation: A replication-competent HBV DNA plasmid is rapidly injected into the tall
vein of mice in a large volume of saline. This results in the transient expression of HBV in the
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liver.

o Compound Administration: Mice receive daily oral doses of AB-836 or a vehicle control.

e Monitoring: Serum is collected at various time points to measure HBV DNA and viral antigen
levels.

o Terminal Analysis: At the end of the study, liver tissue is harvested for the quantification of
intrahepatic HBV DNA and replicative intermediates.

o Data Analysis: The reduction in serum and liver HBV DNA levels in the treated groups is
compared to the control group.

Conclusion

AB-836 is a potent, next-generation HBV capsid inhibitor with a dual mechanism of action that
effectively suppresses viral replication and the formation of the cccDNA reservoir in preclinical
models. The clinical data from the Phase 1a/1b trial demonstrated a significant reduction in
HBV DNA in patients with chronic hepatitis B. Although its development was halted due to
safety signals, the insights gained from the AB-836 program, particularly its potent antiviral
activity, contribute to the growing body of knowledge for the development of future curative
therapies for chronic HBV infection. The data underscores the potential of capsid assembly
modulators as a key component of combination therapies aimed at achieving a functional cure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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